1-(4-Hexylphenyl)prop-2-en-1-one

Vue d'ensemble

Description

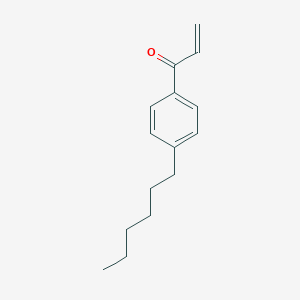

1-(4-Hexylphényl)prop-2-èn-1-one est un composé organique appartenant à la classe des dérivés benzoylés. Ces composés contiennent un groupe acyle de l'acide benzoïque avec la formule (C6H5CO-). La formule moléculaire de 1-(4-Hexylphényl)prop-2-èn-1-one est C15H20O, et sa masse moléculaire est de 216,3187 g/mol .

Méthodes De Préparation

La synthèse de 1-(4-Hexylphényl)prop-2-èn-1-one implique généralement la réaction de la 4-hexylbenzaldéhyde avec l'acétone en présence d'une base telle que l'hydroxyde de sodiumLes conditions de réaction impliquent généralement un reflux des réactifs dans l'éthanol ou un autre solvant approprié .

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et d'autres techniques de pointe peut encore améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

1-(4-Hexylphényl)prop-2-èn-1-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés. Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : La réduction du composé peut conduire à la formation d'alcools ou d'alcanes. Les agents réducteurs typiques comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Le composé peut subir des réactions de substitution nucléophile, où les nucléophiles remplacent le groupe énone. Les réactifs courants pour ces réactions comprennent les réactifs de Grignard et les composés organolithium.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation avec le permanganate de potassium peut produire des acides carboxyliques, tandis que la réduction avec le borohydrure de sodium peut produire des alcools .

Applications de recherche scientifique

1-(4-Hexylphényl)prop-2-èn-1-one a diverses applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme élément constitutif de la synthèse organique, en particulier dans la préparation de molécules plus complexes.

Biologie : Il peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs en raison de ses propriétés structurelles.

Médecine : Des recherches sur les applications thérapeutiques potentielles, telles que les propriétés anti-inflammatoires ou anticancéreuses, sont en cours.

Mécanisme d'action

Le mécanisme d'action de 1-(4-Hexylphényl)prop-2-èn-1-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Par exemple, il a été démontré qu'il interagissait avec le récepteur des hormones thyroïdiennes bêta, affectant potentiellement les voies de signalisation des hormones thyroïdiennes . Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.

Applications De Recherche Scientifique

Chemical Properties and Structure

HPPE is characterized by its unsaturated ketone structure, which includes a hydrophobic alkyl chain, a hydrophobic benzyl ring, and a reactive unsaturated ketone substituent. These structural components contribute to its reactivity and biological activity, particularly in the context of protein interactions.

Thyroid Hormone Receptor Modulation

One of the most notable applications of HPPE is its role as an inhibitor of the thyroid hormone receptor (TR). Research has demonstrated that HPPE can irreversibly bind to TRβ, inhibiting its interaction with coactivators. This mechanism is crucial for understanding how thyroid hormones regulate gene expression.

- Mechanism of Action : HPPE acts by alkylating specific cysteine residues on the TRβ surface, effectively blocking the receptor's ability to associate with essential coactivators. This irreversible binding has been shown to inhibit TRβ activity in vitro and in vivo, making it a valuable tool for studying thyroid hormone signaling pathways .

- Structure-Activity Relationship (SAR) : Studies have revealed that the activity of HPPE is highly correlated with its structural components. Variations in the hydrophobicity and electrophilic character of related compounds influence their inhibitory potency against TRβ .

Development of Therapeutic Agents

HPPE serves as a lead compound for developing new therapeutic agents targeting thyroid disorders. By understanding its inhibitory effects on TRβ, researchers can design more selective and potent inhibitors that could potentially treat conditions such as hyperthyroidism or thyroid cancer.

- Case Studies : In one study, researchers optimized HPPE derivatives to enhance their specificity and efficacy against TRβ while minimizing toxicity . The findings indicated that certain modifications could significantly improve binding affinity and reduce off-target effects.

Biochemical Assays and High-Throughput Screening

HPPE is utilized in high-throughput screening assays to identify other compounds that modulate TR activity. Its ability to serve as a reference standard allows researchers to evaluate the effectiveness of new inhibitors systematically.

- Experimental Insights : In biochemical assays, HPPE has been shown to inhibit TRβ interactions with coactivators in a dose-dependent manner. This property is leveraged in drug discovery processes to identify novel compounds with similar or improved activity profiles .

Data Tables

The following table summarizes key findings related to the inhibitory effects of HPPE and its derivatives on TRβ:

| Compound | IC50 (μM) | Selectivity (TRα:TRβ) | Solubility (μM) | LD50 (μM) |

|---|---|---|---|---|

| HPPE | 18.7 | 4.5 | 36 | 38 |

| DHPPA | 7.6 | 2.5 | 41 | 11.6 |

| Other Derivatives | Varies | Varies | Varies | Varies |

Mécanisme D'action

The mechanism of action of 1-(4-Hexylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to interact with the thyroid hormone receptor beta, potentially affecting thyroid hormone signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(4-Hexylphényl)prop-2-èn-1-one peut être comparé à d'autres composés similaires, tels que :

1-(4-Fluorophényl)prop-2-èn-1-one : Ce composé a une structure similaire, mais avec un atome de fluor au lieu d'un groupe hexyle. Il peut présenter une réactivité chimique et une activité biologique différentes.

1-(4-Méthylphényl)prop-2-èn-1-one : Ce composé a un groupe méthyle au lieu d'un groupe hexyle, ce qui entraîne des différences de propriétés physiques et de réactivité.

1-(4-Éthylphényl)prop-2-èn-1-one : Ce composé a un groupe éthyle au lieu d'un groupe hexyle, ce qui peut affecter ses propriétés chimiques et biologiques.

Activité Biologique

1-(4-Hexylphenyl)prop-2-en-1-one, also known as a member of the chalcone family, is an organic compound with the molecular formula C15H20O and a molecular weight of 216.3187 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

This compound is characterized by its structural features that enable it to interact with biological targets. Its molecular structure includes a prop-2-en-1-one moiety, which is crucial for its biological activity. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, further enhances its utility in synthetic applications and biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound acts as a thyroid hormone receptor (TR) antagonist, specifically targeting the TRβ isoform. Binding studies have shown that structural variations in the compound influence its selectivity and potency against TRβ, making it a valuable candidate for further therapeutic exploration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The following table summarizes various derivatives and their corresponding biological activities:

| Compound Derivative | TRα IC50 (μM) | TRβ IC50 (μM) | TRα:TRβ Ratio | Cytotoxicity (U2OS LD50 μM) |

|---|---|---|---|---|

| This compound | 28.1 | 18.7 | 4.5 | 36 |

| 1-(4-Fluorophenyl)prop-2-en-1-one | 17.7 | 1.1 | 16 | 57.4 |

| 1-(4-Methylphenyl)prop-2-en-1-one | 19.2 | 7.6 | 2.5 | 11.6 |

This table illustrates that modifications to the phenyl group significantly affect both the potency and selectivity of these compounds towards thyroid hormone receptors.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties through apoptosis induction in cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce cell cycle arrest in various cancer types, including breast and prostate cancers .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in cellular models .

Case Studies

Case Study: Thyroid Hormone Receptor Inhibition

In a study examining the effects of various chalcone derivatives on thyroid hormone receptors, researchers found that this compound was one of the most potent inhibitors of TRβ. The study highlighted its potential for treating conditions related to thyroid hormone dysregulation .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of this compound revealed significant cytotoxic effects against human cancer cell lines. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in oncology .

Future Directions

The ongoing research into this compound points toward several promising avenues:

- Optimization of Derivatives : Further modifications to enhance selectivity and reduce cytotoxicity.

- Exploration of Mechanisms : Detailed studies on the mechanisms underlying its anticancer and anti-inflammatory effects.

- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans.

Propriétés

IUPAC Name |

1-(4-hexylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h4,9-12H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINHTEWASPUCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565143 | |

| Record name | 1-(4-Hexylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131906-57-5 | |

| Record name | 1-(4-Hexylphenyl)prop-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131906575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hexylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Hexylphenyl)-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-HEXYLPHENYL)PROP-2-EN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA965OF9ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.